Product packaging for Butanoic acid, 4-amino-2-hydroxy-4-oxo-(Cat. No.:CAS No. 66398-52-5)

Butanoic acid, 4-amino-2-hydroxy-4-oxo-

Cat. No.: B1196235
CAS No.: 66398-52-5
M. Wt: 133.1 g/mol
InChI Key: RTTYFXMXRFYCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Hydroxy Keto Acid Chemistry

Hydroxy ketones are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a ketone (>C=O) functional group. wikipedia.org The position of the hydroxyl group relative to the ketone is key to their classification, with α- and β-hydroxy ketones being the most common. wikipedia.org While not a keto acid in the strictest sense, the "4-oxo" designation in the subject compound's name, combined with the "4-amino," points to an amide functional group at the C4 position, with the "2-hydroxy" placing it in the broader family of α-hydroxy acids.

α-hydroxy acids are precursors in the synthesis of α-keto acids, which are valuable intermediates in organic synthesis due to their versatile reactivity. acs.orgmdpi.com The conversion of α-hydroxy acids to α-keto acids can be achieved through chemoselective oxidation, a process that has garnered significant research interest for its applications in producing complex organic molecules. acs.org

Table 1: Classification of Related Compounds

Compound Class General Structure Key Features
α-Hydroxy Ketone R−C(=O)−CH(OH)−R' Hydroxyl group on the carbon adjacent to the ketone.
β-Hydroxy Ketone R−C(=O)−CH₂−CH(OH)−R' Hydroxyl group on the second carbon from the ketone.
α-Keto Acid R−C(=O)−COOH A ketone group adjacent to a carboxylic acid.

Significance in Biochemical and Organic Chemical Research

The significance of Butanoic acid, 4-amino-2-hydroxy-4-oxo- (β-hydroxyasparagine) in biochemical research is underscored by the recent discovery of its L-erythro isomer as a novel inhibitor of serine racemase. nih.gov Serine racemase is a crucial enzyme in the brain responsible for the synthesis of D-serine, a neuromodulator. nih.gov The inhibitory action of l-erythro-β-hydroxyasparagine on this enzyme suggests its potential involvement in the metabolic regulation of pathways related to D-serine, opening new avenues for neurological research. nih.gov

From an organic chemistry perspective, the synthesis of functionalized butanoic acid derivatives is an active area of research. biointerfaceresearch.comresearchgate.net These derivatives serve as building blocks for more complex molecules with potential applications in pharmaceuticals and materials science. The synthesis of enantiomerically pure butanoic acid derivatives is of particular importance, as the stereochemistry of a molecule can dramatically influence its biological activity. orgsyn.org

Overview of Current Academic Interest and Research Trajectories

Current academic interest in compounds related to Butanoic acid, 4-amino-2-hydroxy-4-oxo- is multifaceted. In biochemistry, the focus is on elucidating the biological roles of asparagine and its derivatives. nih.govnih.gov Asparagine itself has been shown to play a protective role in the liver during acute injury and is involved in reinforcing mTORC1 signaling, which has implications for metabolism and thermogenesis. nih.govembopress.org The discovery of β-hydroxyasparagine's bioactivity has spurred further investigation into other non-proteinogenic amino acids and their potential physiological functions. nih.gov

In the field of organic synthesis, research is geared towards developing efficient and sustainable methods for creating functionalized carboxylic acids from bio-based sources. acs.org The development of novel catalytic systems for these transformations is a key objective. mdpi.com Furthermore, the study of butanoic acid derivatives continues to be relevant for the design of new bioactive compounds and for understanding their structure-activity relationships through computational methods like Density Functional Theory (DFT). biointerfaceresearch.comresearchgate.net

Table 2: Research Highlights of Related Asparagine Derivatives

Derivative Research Finding Potential Implication
L-erythro-β-hydroxyasparagine Competitive inhibitor of serine racemase. nih.gov Regulation of D-serine neurological pathways. nih.gov
Asparagine Protects pericentral hepatocytes during acute liver injury. nih.gov Therapeutic strategies for drug-induced liver damage. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B1196235 Butanoic acid, 4-amino-2-hydroxy-4-oxo- CAS No. 66398-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-hydroxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTYFXMXRFYCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871453
Record name 4-Amino-2-hydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66398-52-5
Record name 4-Amino-2-hydroxy-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66398-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxysuccinamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066398525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-hydroxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Stereochemical Considerations

Elucidation of Specific Butanoic acid, 4-amino-2-hydroxy-4-oxo- Isomerism

The presence of a chiral center allows for the existence of different stereoisomers. The primary form of isomerism in Butanoic acid, 4-amino-2-hydroxy-4-oxo- is enantiomerism, arising from the chiral carbon atom at the C-2 position. This gives rise to two non-superimposable mirror-image forms of the molecule. The specific arrangement of the hydroxyl group at this chiral center determines the absolute configuration of each enantiomer.

Chirality at the C-2 Position and Enantiomeric Forms

The carbon atom at the second position (C-2) of the butanoic acid chain is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a -CH2C(=O)NH2 group. This tetrahedral arrangement around the C-2 carbon results in chirality, leading to the existence of two distinct enantiomers: (2S) and (2R). These enantiomers are physically and chemically identical in an achiral environment but will interact differently with other chiral molecules and with plane-polarized light.

The (2S) enantiomer is one of the two stereoisomers of Butanoic acid, 4-amino-2-hydroxy-4-oxo-. chemspider.comnih.gov Its absolute configuration at the C-2 chiral center is designated as 'S' according to the Cahn-Ingold-Prelog priority rules. This isomer is available from various chemical suppliers for research purposes. nih.gov

Table 1: Properties of (2S)-Butanoic acid, 4-amino-2-hydroxy-4-oxo-

PropertyValueSource
Molecular Formula C4H7NO4PubChem chemspider.com
Molecular Weight 133.10 g/mol PubChem chemspider.com
PubChem CID 13074071PubChem chemspider.com

This data is based on publicly available chemical database information.

The (2R) enantiomer is the mirror image of the (2S) form. researchgate.netsigmaaldrich.com The 'R' designation indicates the opposite absolute configuration at the C-2 chiral center. Like its counterpart, the (2R) isomer is also commercially available, often for early-stage discovery research. sigmaaldrich.commdpi.com Chemical suppliers note that for some of these rare chemicals, extensive analytical data may not be collected, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.commdpi.com

Table 2: Properties of (2R)-Butanoic acid, 4-amino-2-hydroxy-4-oxo-

PropertyValueSource
Molecular Formula C4H7NO4ChemSpider researchgate.net
Molecular Weight 133.10 g/mol ChemSpider researchgate.net
CAS Number 82310-91-6Sigma-Aldrich sigmaaldrich.com

This data is based on publicly available chemical database and supplier information.

Conformational Analysis and Molecular Dynamics Studies

Detailed conformational analysis and molecular dynamics studies specific to Butanoic acid, 4-amino-2-hydroxy-4-oxo- are not extensively reported in publicly available literature. However, based on its structure, the molecule is expected to exhibit significant conformational flexibility. The presence of single bonds in the carbon backbone allows for rotation, leading to various spatial arrangements of the functional groups.

The key dihedral angles that would define the conformational landscape of this molecule are those around the C2-C3 bond. The relative orientations of the carboxylic acid, hydroxyl, and the carboxamide-ethyl group will be influenced by intramolecular hydrogen bonding possibilities and steric hindrance. For instance, hydrogen bonding could occur between the hydroxyl group at C-2 and the carbonyl oxygen of the carboxylic acid or the amide group.

Computational modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, would be required to explore the potential energy surface of the molecule, identify stable conformers, and understand the dynamics of their interconversion. Such studies would provide valuable insights into the three-dimensional structure and flexibility of Butanoic acid, 4-amino-2-hydroxy-4-oxo- in different environments.

Synthetic Methodologies and Chemical Derivatization Strategies

Classical Chemical Synthesis Approaches for Butanoic acid, 4-amino-2-hydroxy-4-oxo-

Traditional synthetic routes to this compound often leverage readily available precursors and established chemical transformations. These methods focus on the construction of the carbon backbone and the introduction of the necessary functional groups.

Oxidation of Precursors

One direct route to forming the α-keto amide functionality is through the selective oxidation of a corresponding β-hydroxy amide precursor. A key challenge in this approach is preventing over-oxidation or side reactions, such as decarboxylation.

A plausible precursor for this strategy is malic acid amide (2-hydroxysuccinamide). researchgate.net The oxidation of the secondary alcohol in malic acid or its derivatives to the corresponding ketone (oxaloacetic acid) is a known transformation. rsc.orgwikipedia.org For instance, the catalytic oxidative dehydrogenation of malic acid to oxaloacetic acid has been achieved with high yield using Pt-Bi/C catalysts at low temperatures to avoid the decarboxylation of the product. rsc.org A similar strategy could be applied to malic acid amide.

Another approach involves the ozonolysis of an unsaturated precursor. A patented method describes the synthesis of 4-amino-2,4-dioxobutanoic acid (the keto tautomer of the target compound) by treating 4-amino-2-methylene-4-oxo-butanoic acid with ozone in water. google.com The starting material for this process is generated by the ring-opening of dihydro-3-methylene-2,5-furandione with ammonium (B1175870) hydroxide. google.com

PrecursorReagentProductReference
L-Malic acidPt-Bi/C, O₂Oxaloacetic acid rsc.org
4-amino-2-methylene-4-oxo-butanoic acidOzone (O₃)4-amino-2,4-dioxobutanoic acid google.com
Malic acid amideOxidizing agentButanoic acid, 4-amino-2-hydroxy-4-oxo- researchgate.net

Hydrolysis and Amidation Routes

Hydrolysis and amidation reactions provide versatile pathways to the target molecule, often starting from derivatives of dicarboxylic acids. youtube.com

A primary route involves the amidation of oxaloacetic acid or its esters. nih.gov Oxaloacetic acid itself can be synthesized via the oxidation of L-malate. wikipedia.org The direct amidation of one of the carboxylic acid groups of oxaloacetic acid would yield the desired product. This reaction must be performed under controlled conditions to favor mono-amidation over the formation of the diamide. The use of an ester derivative, such as dimethyl or diethyl oxaloacetate, followed by reaction with ammonia (B1221849) and subsequent selective hydrolysis of the remaining ester group is a common strategy.

Alternatively, one can start with succinic anhydride (B1165640). Reaction of succinic anhydride with an amine, such as monoethanolamine, has been used to synthesize related N-substituted 4-oxobutanoic acids. researchgate.net A similar reaction with ammonia would yield succinamic acid, which would then require selective hydroxylation at the α-position (C2).

Starting MaterialKey Transformation(s)Intermediate(s)Reference
Oxaloacetic acid/esterAmidationOxaloacetate ester amide youtube.comnih.gov
Succinic anhydrideAminolysis, then α-hydroxylationSuccinamic acid researchgate.net
Malic acidAmidationMalic acid amide nih.gov

Multi-step Reaction Sequences for Carbon Skeleton Assembly

When simpler precursors are not available, multi-step sequences are employed to construct the four-carbon backbone of the molecule from smaller building blocks. vapourtec.comlibretexts.orgsyrris.jp Such strategies offer flexibility but often involve more synthetic steps and purification challenges. youtube.comyoutube.com

One conceptual approach begins with a two-carbon fragment like a glyoxylate (B1226380) derivative, which already contains the α-hydroxy acid moiety. This could undergo a condensation reaction with a two-carbon nucleophile, such as the enolate of an acetate (B1210297) equivalent. Subsequent functional group manipulations, including the introduction of the amide, would be necessary to complete the synthesis.

Another strategy could involve a Mannich-type reaction. For example, the reaction of ethyl diazoacetate with an imine, followed by oxidation, can produce β-amino-α-keto esters, which are structurally related to the target compound. nih.gov Further modification of the ester and amino groups would be required.

Stereoselective Synthesis of Enantiopure Butanoic acid, 4-amino-2-hydroxy-4-oxo-

The C2 carbon atom, bearing the hydroxyl group, is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for producing enantiomerically pure forms of the compound, which is often essential for biological applications.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.comnih.gov After the desired stereocenter is created, the auxiliary is removed. youtube.com

For the synthesis of Butanoic acid, 4-amino-2-hydroxy-4-oxo-, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the hydroxyl or amino group. For instance, an achiral β-keto amide could be N-acylated with a chiral auxiliary, such as an Evans oxazolidinone. nih.gov Subsequent reduction of the ketone would be directed by the auxiliary, leading to the formation of one diastereomer of the β-hydroxy amide preferentially. Final removal of the auxiliary would yield the enantiopure product.

Similarly, chiral auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) or camphorsultam have been successfully used in various asymmetric reactions, including aldol (B89426) additions and Michael additions, to create new stereocenters with high control. wikipedia.orgyoutube.com A strategy could be designed where a chiral ester enolate, derived from an auxiliary, reacts with an electrophile to build the carbon skeleton diastereoselectively.

Chiral Auxiliary TypeExampleApplicationReference
OxazolidinonesEvans AuxiliariesAsymmetric alkylations, aldol reactions nih.gov
SultamsCamphorsultamAsymmetric Michael additions, Claisen rearrangements wikipedia.org
Chiral Alcohols8-phenylmenthol, trans-2-phenylcyclohexanolAsymmetric ene reactions wikipedia.orgyoutube.com
Amino Acid DerivedSAMP/RAMPAsymmetric alkylations wikipedia.org

Asymmetric Catalysis in Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

A key strategy for the synthesis of enantiopure Butanoic acid, 4-amino-2-hydroxy-4-oxo- is the asymmetric reduction of a β-keto amide precursor. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce carbonyl compounds with high stereoselectivity. researchgate.net Research has shown the successful bioreduction of α-alkyl-β-keto amides to optically active syn-α-alkyl-β-hydroxy amides using overexpressed ADHs in a dynamic kinetic resolution process. researchgate.net This methodology could be adapted for the reduction of the corresponding β-keto amide precursor to the target molecule.

Chemo-catalytic methods are also powerful. Ruthenium(II) complexes have been used for the dynamic kinetic resolution of β-substituted-α-keto esters via asymmetric transfer hydrogenation, yielding anti-β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov This establishes both the C2 and C3 stereocenters in a single step.

Another emerging area is the use of engineered methyltransferases for the asymmetric alkylation of α-keto acids, which can then be converted into a variety of enantioenriched products, including β-alkyl,α-hydroxy acids. nih.gov

Catalysis TypeCatalyst ExampleTransformationKey FeatureReference
BiocatalysisAlcohol Dehydrogenase (ADH)Asymmetric reduction of β-keto amidesDynamic kinetic resolution researchgate.net
BiocatalysisEngineered OxidoreductasesAsymmetric reduction of α-keto acidsBroad substrate specificity acs.org
Transition Metal CatalysisRu(II) complexesAsymmetric transfer hydrogenation of β-amino-α-keto estersDynamic kinetic resolution nih.gov
Phase-Transfer CatalysisCinchona derivativesAsymmetric α-alkylation of β-keto amidesMetal-free conditions rsc.org

Chemical Transformations and Derivatization of Butanoic acid, 4-amino-2-hydroxy-4-oxo-

Butanoic acid, 4-amino-2-hydroxy-4-oxo-, also known as 2-hydroxysuccinamic acid or L-malamidic acid, possesses three distinct functional groups: a carboxylic acid, a secondary alcohol, and a primary amide. smolecule.com This trifunctional nature allows for a wide array of chemical transformations and derivatizations, enabling the synthesis of diverse structures for various research applications. Strategic manipulation of these groups, often involving the use of protecting groups, is key to achieving selective modifications.

Functional Group Modifications

The reactivity of the carboxyl, hydroxyl, and amide moieties can be selectively exploited to generate a library of derivatives.

Carboxylic Acid Group (-COOH) Modifications: The carboxylic acid is often the most reactive site for derivatization, particularly for esterification.

Esterification: The conversion of the carboxylic acid to an ester is a common modification. This is typically achieved through the Fischer-Speier esterification method, which involves heating the compound with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires the removal of water to drive it to completion. For amino acids and related structures, selective esterification of the carboxyl group can be achieved with high efficiency. One study demonstrated the effective esterification of various amino acids using sulfuric acid in methanol (B129727) at 70°C. nih.gov This method is particularly useful as it can selectively target the carboxylic acid in the presence of other sensitive functional groups. nih.gov More contemporary methods utilize coupling agents or specialized catalysts to achieve esterification under milder conditions. organic-chemistry.org

Table 1: Selected Methods for Carboxylic Acid Esterification

MethodReagents/CatalystConditionsTarget Functional GroupReference
Fischer EsterificationAlcohol, conc. H₂SO₄Heat, removal of waterCarboxylic Acid chemguide.co.uk
Thin Film EsterificationMethanol, H₂SO₄70°C, ESI microdropletsCarboxylic Acid nih.gov
DMAP-Promoted AcylationAcid Anhydride, DMAPSolvent-freeAlcohol (Acylation) organic-chemistry.org
Lewis Acid CatalysisDialkyl Dicarbonate, MgCl₂Alcohol as solventCarboxylic Acid organic-chemistry.org

Hydroxyl Group (-OH) Modifications: The secondary hydroxyl group can undergo reactions typical of alcohols, such as acylation or etherification. To achieve this selectively, the more acidic carboxylic acid group usually needs to be protected first, for example, as an ester.

Acylation: The hydroxyl group can be acylated to form an ester using an acid anhydride or acyl chloride, often in the presence of a base like pyridine (B92270). A patent for a related synthesis describes the acylation of a hydroxyl group using an alkanoic acid anhydride in pyridine during the conversion of a carboxamide to a nitrile. chemguide.co.uk

Amide Group (-CONH₂) Modifications: The primary amide is the least reactive of the three functional groups but can still be modified under specific conditions.

Dehydration: The primary amide can be dehydrated to a nitrile group. This transformation can be accomplished using various dehydrating agents. For instance, a process involving the reaction of a related compound with an alkanoic acid anhydride in liquid pyridine was shown to convert the carboxamido group into a nitrile. chemguide.co.uk

Deamidation: Under certain conditions, such as elevated temperatures during esterification reactions, the primary amide of asparagine (a structurally similar amino acid) can undergo a side reaction involving deamidation to a carboxylic acid, which is then subsequently esterified. nih.gov This indicates a potential pathway for converting the amide of 4-amino-2-hydroxy-4-oxo-butanoic acid into a second carboxylic acid function, yielding 2-hydroxysuccinic acid (malic acid).

Use of Protecting Groups: For the selective derivatization of one functional group in the presence of the others, a robust protecting group strategy is essential. For example, to modify the hydroxyl group, the carboxylic acid could first be esterified (e.g., as a methyl or ethyl ester), and the amide could be protected if necessary. For peptide synthesis applications, where the amino group of an amino acid is the primary concern, groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are standard. organic-chemistry.org For side-chain protection, such as that required for derivatizing the hydroxyl or a potential amino group introduced elsewhere, orthogonal protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or Mtt (4-methyltrityl) are employed. sigmaaldrich.com These groups are stable to the conditions used for removing Fmoc (piperidine) or Boc (acid) but can be removed selectively under different conditions (e.g., hydrazine (B178648) for Dde), allowing for site-specific modifications. sigmaaldrich.com

Reaction Mechanism Elucidation in Organic Synthesis

While specific, in-depth mechanistic studies for the derivatization of Butanoic acid, 4-amino-2-hydroxy-4-oxo- are not extensively documented in peer-reviewed literature, the reactions of its constituent functional groups follow well-understood and classical organic reaction mechanisms.

A primary example is the acid-catalyzed Fischer esterification of its carboxylic acid group. youtube.com The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (e.g., methanol or ethanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This addition step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This turns one of the -OH groups into a good leaving group (-OH₂⁺).

Elimination of Water: The tetrahedral intermediate collapses. The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, simultaneously ejecting a molecule of water.

Deprotonation: The final step is the deprotonation of the newly formed ester's carbonyl group by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product. youtube.com

The mechanisms for other potential transformations, such as amide formation/hydrolysis or nucleophilic substitution at the hydroxyl group, would similarly follow established principles of physical organic chemistry. Elucidation for a specific reaction would typically involve kinetic studies, isotopic labeling experiments, and computational modeling to determine the precise transition states and intermediates involved.

Biosynthetic Pathways and Metabolic Intermediations

Natural Occurrence and Isolation from Biological Systems

Direct evidence for the widespread natural occurrence of free Butanoic acid, 4-amino-2-hydroxy-4-oxo- in organisms is limited in currently available scientific literature. However, structurally related compounds are found as components of larger, biologically active molecules. For instance, the structurally similar (S)-(-)-4-Amino-2-hydroxybutyric acid is a known constituent of butirosin, an aminoglycoside antibiotic produced by certain bacteria. drugbank.com This suggests that while the free form may not be abundant, the biochemical capacity to synthesize this structural motif exists in the microbial world.

The isolation of related succinic acid derivatives from various microbial sources is well-documented. Numerous bacterial species, particularly from environments like bovine rumen and soil, are known to produce significant quantities of succinic acid through fermentation. biotech-asia.orgnih.govpsu.ac.th These organisms provide a rich source for the discovery of enzymes that could potentially be involved in the synthesis of more complex succinate (B1194679) derivatives.

Enzymatic Biosynthesis Mechanisms of Butanoic acid, 4-amino-2-hydroxy-4-oxo-

The biosynthesis of Butanoic acid, 4-amino-2-hydroxy-4-oxo- is hypothesized to originate from intermediates of central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. While a complete, specific pathway has not been fully elucidated, the synthesis can be logically inferred from known enzymatic reactions.

Precursor Identification and Elucidation

The carbon skeleton of Butanoic acid, 4-amino-2-hydroxy-4-oxo- is identical to that of succinic acid, a key intermediate in the TCA cycle. wikipedia.orgnih.gov This strongly suggests that precursors for its biosynthesis are derived from this central metabolic hub. Potential primary precursors include:

Succinate: The most direct precursor, which would require subsequent hydroxylation and amidation.

Fumarate or Malate (B86768): These TCA cycle intermediates could be converted to oxaloacetate, a precursor for aspartate, which could then be modified. wikipedia.org

α-Ketoglutarate: This intermediate can be converted to succinate or serve as a precursor in amino acid biosynthesis. uh.edu

The biosynthesis of succinic acid itself is well-understood and can occur through several pathways, including the oxidative and reductive branches of the TCA cycle, as well as the glyoxylate (B1226380) shunt. nih.govnih.gov The availability of these precursors in virtually all organisms provides a widespread platform for the potential synthesis of Butanoic acid, 4-amino-2-hydroxy-4-oxo-.

Table 1: Potential Precursors for the Biosynthesis of Butanoic acid, 4-amino-2-hydroxy-4-oxo-
PrecursorMetabolic PathwayPotential Transformation Steps
SuccinateTCA CycleHydroxylation at C-2, Amidation at C-4
FumarateTCA CycleHydration to Malate, Oxidation to Oxaloacetate, Transamination and further modifications
MalateTCA CycleOxidation to Oxaloacetate, Transamination and further modifications
α-KetoglutarateTCA CycleConversion to Succinyl-CoA and then Succinate, or involvement in amino acid synthesis pathways

Enzyme Characterization in Biosynthetic Routes

The specific enzymes responsible for the conversion of TCA cycle intermediates to Butanoic acid, 4-amino-2-hydroxy-4-oxo- have not been definitively identified. However, based on the required chemical transformations, the following enzyme classes are likely involved:

Hydroxylases: An enzyme such as a monooxygenase or dioxygenase would be required to introduce the hydroxyl group at the C-2 position of a succinate-derived precursor.

Amidotransferases or Synthetases: An enzyme capable of transferring an amino group, likely from glutamine, or incorporating ammonia (B1221849) directly would be necessary for the formation of the amide at the C-4 position. Asparagine synthetases, which catalyze the amidation of aspartate to form asparagine, represent a well-characterized class of enzymes that perform a similar transformation.

Dehydrogenases: The interconversion of TCA cycle intermediates involves various dehydrogenases, such as malate dehydrogenase and succinate dehydrogenase, which would be upstream of the specific tailoring reactions. wikipedia.org

Role as a Metabolic Intermediate in Organisms (Non-Clinical)

As a derivative of succinate, Butanoic acid, 4-amino-2-hydroxy-4-oxo- is positioned to play a role in central metabolism, particularly in the interplay between carbon and nitrogen utilization.

Involvement in Amino Acid Metabolism

The structure of Butanoic acid, 4-amino-2-hydroxy-4-oxo-, containing both a carboxylic acid and an amino group, suggests a close relationship with amino acid metabolism. Free amino acids are crucial as building blocks for proteins and as precursors for numerous biomolecules. nih.govncert.nic.in The carbon skeletons of many amino acids can be interconverted with intermediates of the TCA cycle. uh.edu

It is plausible that Butanoic acid, 4-amino-2-hydroxy-4-oxo- could be involved in transamination reactions. An aminotransferase could potentially transfer the amino group from this compound to an α-keto acid, generating a new amino acid and the corresponding α-keto derivative of the butanoic acid backbone. Conversely, it could be synthesized from an α-keto precursor by acquiring an amino group from a donor amino acid like glutamate. The presence of the hydroxyl group adds a layer of complexity, suggesting it might be a specialized metabolite rather than a component of a primary aminotransferase cycle. Studies have shown that succinate can influence the incorporation of amino acids into proteins, highlighting the intricate links between TCA cycle intermediates and amino acid utilization. nih.gov

Degradation Pathways and Biotransformations

The breakdown of Butanoic acid, 4-amino-2-hydroxy-4-oxo- is understood to proceed through several potential pathways, including enzymatic degradation and spontaneous chemical reactions under physiological conditions.

One notable enzymatic pathway involves the action of D-serine dehydratase. Research has identified L-erythro-β-hydroxyasparagine, a stereoisomer of 2-hydroxyasparagine, as a substrate for this enzyme, which is found in human urine. nih.gov This suggests a potential route for the degradation of Butanoic acid, 4-amino-2-hydroxy-4-oxo- in biological systems.

Furthermore, a common metabolic reaction for asparagine and its derivatives is hydrolysis of the amide group. This reaction, which can be catalyzed by asparaginase (B612624) enzymes, converts the asparagine residue into its corresponding aspartate form. nih.gov In the context of Butanoic acid, 4-amino-2-hydroxy-4-oxo-, this would result in the formation of 2-hydroxyaspartate.

In addition to enzymatic action, non-enzymatic degradation is a significant route for asparagine-containing molecules. This process, known as deamidation, occurs spontaneously in proteins and peptides. It involves a nucleophilic attack by the nitrogen atom of the following peptide bond on the side-chain carbonyl group of asparagine, leading to the formation of a cyclic succinimide (B58015) intermediate. This intermediate can then be hydrolyzed to form a mixture of aspartyl and iso-aspartyl residues. researchgate.net This non-enzymatic pathway is a well-documented modification that can affect the structure and function of proteins. researchgate.net

The table below summarizes the key degradation processes and the compounds involved.

Process Enzyme/Condition Substrate Intermediate Product(s)
Enzymatic DegradationD-serine dehydrataseL-erythro-β-hydroxyasparagine-Various metabolic products
Enzymatic HydrolysisAsparaginaseButanoic acid, 4-amino-2-hydroxy-4-oxo--2-Hydroxyaspartate
Non-enzymatic DeamidationPhysiological conditionsButanoic acid, 4-amino-2-hydroxy-4-oxo-Succinimide intermediate2-Hydroxyaspartate, 2-Hydroxy-iso-aspartate

Enzymological Investigations and Biocatalytic Applications

Enzymes Catalyzing Reactions Involving Butanoic acid, 4-amino-2-hydroxy-4-oxo-

The metabolism of Butanoic acid, 4-amino-2-hydroxy-4-oxo- involves several key enzyme classes, including oxidoreductases, hydrolases, and transferases. These enzymes play a role in both the synthesis and degradation of this compound.

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule (the reductant, also called the electron donor) to another (the oxidant, also called the electron acceptor). In the context of Butanoic acid, 4-amino-2-hydroxy-4-oxo-, a key oxidoreductase is Lactate Dehydrogenase (LDH) (EC 1.1.1.27).

Lactate dehydrogenase is known to catalyze the reversible conversion of pyruvate to lactate. However, it also exhibits activity towards other 2-oxoacids. Specifically, LDH can catalyze the reduction of 2-oxosuccinamate to form L-2-hydroxysuccinamate (Butanoic acid, 4-amino-2-hydroxy-4-oxo-). The substrate specificity of LDH for 2-oxoacids generally decreases as the carbon chain length increases . While the primary substrate for LDH is pyruvate, various isoforms of the enzyme can utilize a range of 2-oxoacids nih.govbioscientifica.combioscientifica.com. For instance, the sperm-specific LDH isoenzyme C4 has been shown to be active with a variety of 2-oxoacids, including those with longer carbon chains nih.govbioscientifica.combioscientifica.com.

Hydrolases are a class of enzymes that catalyze the hydrolysis of a chemical bond. A key hydrolase involved in the metabolism of Butanoic acid, 4-amino-2-hydroxy-4-oxo- is ω-Amidase (EC 3.5.1.3), also known as Nit2 uniprot.orgnih.gov.

This enzyme catalyzes the deamidation of various α-keto acid analogues of glutamine and asparagine nih.govnih.gov. Specifically, ω-amidase acts on L-2-hydroxysuccinamate to hydrolyze the amide group, yielding L-malate and ammonia (B1221849) wikipedia.org. This reaction is part of a metabolic pathway that can convert potentially toxic intermediates into biologically useful molecules that can enter central metabolic pathways like the TCA cycle nih.gov. The enzyme is found in mammals, plants, and bacteria and plays a role in nitrogen metabolism nih.govwikipedia.org.

Transferases are enzymes that catalyze the transfer of a functional group from one molecule to another. In the metabolic pathway of Butanoic acid, 4-amino-2-hydroxy-4-oxo-, Asparagine Aminotransferase (also known as Aspartate Aminotransferase, AST) (EC 2.6.1.1) plays a crucial role.

This enzyme is involved in the synthesis of 2-oxosuccinamate, the direct precursor of Butanoic acid, 4-amino-2-hydroxy-4-oxo-. Asparagine aminotransferase catalyzes the transfer of an amino group from L-asparagine to a 2-oxo acid, producing 2-oxosuccinamate and an amino acid nih.gov. This transamination reaction is a key step in amino acid metabolism nih.gov. The enzyme exhibits a ping-pong kinetic mechanism and has a high degree of specificity for its substrates nih.govmdpi.com.

Enzyme Kinetics and Substrate Specificity Studies

Understanding the kinetic parameters of these enzymes provides a quantitative measure of their efficiency and affinity for their substrates.

While specific kinetic data for the interaction of these enzymes with "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" and its immediate precursor is limited in the available literature, we can infer some properties from studies on related substrates.

For ω-Amidase , the Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The UniProt database entry for human ω-amidase (NIT2) provides Km values for several substrates, which can give an indication of the enzyme's affinity for compounds structurally similar to L-2-hydroxysuccinamate uniprot.org.

SubstrateKm (mM)
2-oxoglutaramate0.003 - 0.009
Succinamate10.9

This table presents Km values for substrates of human ω-amidase (NIT2) to provide a comparative context for its potential affinity for L-2-hydroxysuccinamate.

For Lactate Dehydrogenase , the kinetic parameters are highly dependent on the specific isoenzyme and the substrate. The enzyme generally shows a higher affinity (lower Km) for pyruvate compared to other 2-oxoacids nih.gov. The Vmax also tends to decrease with increasing chain length of the 2-oxoacid substrate .

For Aspartate Aminotransferase , studies on the human cytosolic enzyme (GOT1) have shown a very high degree of substrate specificity. The enzyme discriminates against amino acids that lack a side-chain carboxylate group by a factor of approximately 10^6 compared to its preferred substrates, L-aspartate and L-glutamate mdpi.com. This discrimination is reflected in both the Km and kcat/Km values mdpi.com.

The activity of these enzymes can be modulated by various inhibitors and activators.

For Lactate Dehydrogenase , a well-known competitive inhibitor is oxamate , which is a structural analog of pyruvate nih.gov. It has been shown to inhibit LDH activity in various cell types oncotarget.comnih.gov. While its specific effect on the reduction of 2-oxosuccinamate has not been detailed, its competitive nature with the primary substrate suggests it would likely inhibit this reaction as well.

For ω-Amidase , glycylglycine has been reported to be an inhibitor of the enzyme at pH 8.5 nih.gov. The search for potent inhibitors and enhancers of ω-amidase is an active area of research, particularly due to its identification as the putative tumor suppressor Nit2 nih.govnih.govresearchgate.net.

For Aspartate Aminotransferase , 2-oxoglutaconate and its dimethyl ester have been identified as active site-directed inhibitors nih.gov. The presence of glutamate was found to enhance the inactivation by 2-oxoglutaconate, while α-ketoglutarate offered protection against inhibition nih.gov.

Currently, there is a lack of specific information in the scientific literature regarding activators for the enzymatic reactions directly involving Butanoic acid, 4-amino-2-hydroxy-4-oxo-.

Mechanistic Elucidation of Enzyme-Catalyzed Reactions

Understanding the catalytic mechanism of enzymes is fundamental to their application and engineering. For the potential synthesis of 4-amino-2-hydroxy-4-oxobutanoic acid, the mechanism of L-aspartate-α-decarboxylase serves as an excellent reference point.

L-aspartate-α-decarboxylase (ADC) catalyzes the α-decarboxylation of L-aspartic acid to produce β-alanine. researchgate.net The active site of the tetrameric enzyme is situated at the interface between two subunits. ebi.ac.uk Key residues from both the alpha and beta chains of adjacent subunits, including a lysine (B10760008) and a histidine, contribute to the formation of the catalytic center. ebi.ac.uk

The catalytic mechanism of the pyruvoyl-dependent ADC involves several steps:

Formation of an imine (Schiff base) between the amino group of the L-aspartate substrate and the enzyme's pyruvoyl group. ebi.ac.uk

Decarboxylation of the aspartate moiety, which is facilitated by the pyruvoyl group acting as an electron sink, leading to an enolate intermediate. ebi.ac.uk

Protonation of the enolate intermediate by a catalytic residue, such as Tyr58 in the E. coli enzyme. ebi.ac.uk

Hydrolysis of the resulting imine to release the product, β-alanine, and regenerate the pyruvoyl group for the next catalytic cycle. ebi.ac.uk

Mechanism-based inactivation is a known challenge with some ADCs, where a side reaction can lead to irreversible modification of the active site. nih.gov However, this can be mitigated through protein engineering. nih.gov

L-aspartate-α-decarboxylases are categorized into two main types based on their required cofactor: the pyruvoyl-dependent type and the pyridoxal-5'-phosphate (PLP)-dependent type. mdpi.com

Pyruvoyl Group: This cofactor is found predominantly in prokaryotic ADCs. mdpi.com It is not externally supplied but is generated through an autocatalytic, post-translational modification of the enzyme precursor (pro-protein). ebi.ac.uk This process involves the cleavage of a specific peptide bond (e.g., Gly24-Ser25 in the E. coli enzyme), which converts a serine residue into the pyruvoyl group. ebi.ac.ukebi.ac.uk

Pyridoxal-5'-Phosphate (PLP): PLP, the active form of vitamin B6, is the essential cofactor for eukaryotic ADCs, such as the one from the insect Tribolium castaneum. mdpi.comebi.ac.uk PLP is a highly versatile cofactor involved in a wide range of amino acid transformations. libretexts.orgnih.gov In decarboxylation reactions, PLP acts as an "electron sink," forming an external aldimine with the amino acid substrate. libretexts.orgnih.gov This stabilizes the negative charge that develops during the cleavage of the bond between the α-carbon and the carboxylate carbon, thereby facilitating decarboxylation. libretexts.orgnih.govacs.org PLP-dependent enzymes are often considered ideal catalysts for industrial production as they can avoid the inherent inactivation issues sometimes seen with pyruvoyl-dependent enzymes. mdpi.com

Biocatalytic Production of Butanoic acid, 4-amino-2-hydroxy-4-oxo- and its Derivatives

The biocatalytic production of β-alanine and its derivatives has been successfully demonstrated through various strategies, including multi-enzyme cascades, whole-cell biocatalysis, and enzyme engineering. These approaches offer a blueprint for the potential synthesis of 4-amino-2-hydroxy-4-oxobutanoic acid.

Multi-enzyme cascade reactions offer an efficient method for synthesizing target molecules from simple, inexpensive precursors in a single pot, minimizing intermediate isolation steps and reducing waste. mdpi.com For β-alanine production, cascade systems have been developed to overcome the high cost of L-aspartate.

One such system utilizes fumaric acid as the starting material. This dual-enzyme cascade involves: nih.gov

Aspartate ammonia-lyase (AspA): Catalyzes the amination of fumaric acid to produce L-aspartic acid.

L-aspartate-α-decarboxylase (ADC): Decarboxylates the newly formed L-aspartic acid to β-alanine.

A three-enzyme cascade has also been developed starting from maleic acid. mdpi.com This system includes a maleate cis-trans isomerase to convert maleic acid to fumaric acid, followed by the actions of AspA and ADC. mdpi.com These cascade reactions have achieved high yields and product concentrations, demonstrating their potential for industrial application. mdpi.comproquest.com

Cascade SystemStarting SubstrateEnzymesFinal ProductReported Yield
Dual-EnzymeFumaric AcidAspartate ammonia-lyase (AspA), L-aspartate-α-decarboxylase (ADC)β-Alanine>99% conversion nih.gov
Tri-EnzymeMaleic AcidMaleate cis-trans isomerase, Aspartate ammonia-lyase (AspA), L-aspartate-α-decarboxylase (ADC)β-Alanine93.9% mdpi.com

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be advantageous as it eliminates the need for costly and time-consuming enzyme purification. nih.gov The cellular environment also provides and regenerates necessary cofactors. Recombinant Escherichia coli strains are commonly engineered to overexpress the required enzymes for a specific biotransformation.

For β-alanine production, whole-cell systems have been successfully implemented. frontiersin.org E. coli cells have been engineered to express L-aspartate-α-decarboxylase from various sources, including Corynebacterium glutamicum and Bacillus subtilis. researchgate.netnih.gov In one study, a whole-cell biocatalyst co-expressing two different subtypes of ADC (a pyruvoyl-dependent one from B. subtilis and a PLP-dependent one from T. castaneum) was developed, achieving a high titer of 271.5 g/L β-alanine from L-aspartic acid. proquest.com Furthermore, whole-cell systems are ideal for multi-enzyme cascades, as demonstrated by the one-pot synthesis of β-alanine from fumaric acid using cells co-expressing AspA and ADC. proquest.com A recent study demonstrated that a whole-cell bioconversion using an engineered ADC completely transformed 1-molar L-aspartate in 12 hours, producing 88.6 g/L of β-alanine. nih.gov

Protein engineering, through directed evolution or rational design, is a powerful tool to improve the catalytic properties of enzymes for industrial applications. nih.gov For L-aspartate-α-decarboxylase, engineering efforts have focused on enhancing specific activity, catalytic stability, and substrate tolerance, as well as alleviating mechanism-based inactivation. nih.govnih.gov

Several studies have successfully engineered ADCs with improved characteristics:

Enhanced Activity and Stability: A mutant of ADC from Tribolium castaneum (TcPanD-R98H/K305S) was developed with a 2.45-fold higher activity than the wild type. mdpi.com Similarly, engineering of the ADC from Bacillus subtilis yielded variants with up to 95% enhanced catalytic efficiency and a 3.37-fold improved half-life. nih.govresearchgate.net

Relieving Inactivation: A semi-rational strategy was used to engineer the protonation conformation of B. subtilis PanD, which efficiently relieved mechanism-based inactivation and boosted catalytic stability. nih.gov

Novel Enzyme Discovery and Engineering: A novel ADC from Corynebacterium jeikeium (CjADC) was discovered with superior specific activity compared to commonly used ADCs. Subsequent structure-guided evolution generated a mutant with a specific activity of 28.8 U/mg, the highest reported for an unknown ADC at the time. mdpi.comnih.gov

These successful examples of enzyme engineering provide a clear path for developing novel biocatalysts for the production of 4-amino-2-hydroxy-4-oxobutanoic acid, potentially by modifying the substrate specificity of existing L-aspartate-α-decarboxylases or related enzymes.

Advanced Analytical and Spectroscopic Characterization for Research

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are fundamental for the isolation and quantification of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" from complex biological or chemical matrices. The choice of technique is primarily dictated by the compound's polar nature and the specific requirements of the analysis, such as resolution from isomers or quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like "Butanoic acid, 4-amino-2-hydroxy-4-oxo-". Due to its polar functional groups, this compound is well-suited for several HPLC modes.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds. jocpr.comhpst.cz In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous buffer. jocpr.comhpst.cz This allows for the retention of polar analytes that would elute too quickly in traditional reversed-phase chromatography. For "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," a HILIC method would likely employ a silica (B1680970) or amide-bonded stationary phase.

Reversed-phase (RP) HPLC can also be adapted for the analysis of polar amino acids, often through the use of specific ion-pairing reagents or by employing columns with polar-embedded or polar-endcapped stationary phases that provide alternative selectivity. acs.orgsielc.com The analysis of polar neutral and acidic amino acids has been demonstrated on silica-based columns with specific mobile phase compositions. sigmaaldrich.com Without derivatization, achieving adequate retention on standard C18 columns can be challenging, but methods have been developed for the simultaneous determination of multiple amino acids. jocpr.comacs.org

The following interactive table outlines potential HPLC conditions for the analysis of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-".

ParameterHILIC MethodReversed-Phase Method
Column Amide or Silica-based (e.g., Ascentis Si) sigmaaldrich.comC18 with polar end-capping or polar-embedded groups (e.g., Obelisc R) sielc.com
Mobile Phase A AcetonitrileWater with 0.1% Formic Acid or Phosphate Buffer jocpr.comacs.org
Mobile Phase B Aqueous buffer (e.g., Ammonium (B1175870) Formate) sigmaaldrich.comAcetonitrile or Methanol (B129727) acs.org
Gradient Decreasing organic concentrationIncreasing organic concentration
Detection UV (if chromophore present or derivatized), ELSD, or Mass Spectrometry (MS) acs.orgsigmaaldrich.comUV (low wavelength, ~210 nm) or Mass Spectrometry (MS) sielc.comsielc.com
Expected Behavior Good retention and separation from other polar compounds.Early elution on standard C18, improved retention with modified columns or ion-pairing agents.

Gas Chromatography (GC) Approaches (if derivatized)

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar and non-volatile compounds like amino acids. sigmaaldrich.comthermofisher.com Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" for GC analysis. sigmaaldrich.comnih.gov

The derivatization process targets the active hydrogens on the amino, hydroxyl, and carboxylic acid groups. sigmaaldrich.com A common approach is a two-step derivatization, which may involve esterification of the carboxyl group followed by acylation or silylation of the amino and hydroxyl groups. nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique that replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com

The resulting derivatives are more volatile and less prone to thermal degradation, allowing for their separation on a GC column, typically a low- to mid-polarity phase like a 5% phenyl polysiloxane. thermofisher.com

Derivatization StepReagent ExampleFunctional Group Targeted
Esterification Methanol/HCl or Alkyl Chloroformates nih.govCarboxylic acid (-COOH)
Silylation MSTFA or MTBSTFA sigmaaldrich.comthermofisher.comAmino (-NH2) and Hydroxyl (-OH)

Capillary Electrophoresis (CE) for Isomer Separation

Capillary Electrophoresis (CE) is a powerful technique for the separation of charged molecules and offers high efficiency and resolution, making it particularly suitable for the analysis of amino acids and their isomers. nih.govcreative-proteomics.com Given that "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" possesses two chiral centers, it can exist as four stereoisomers. CE is an excellent tool for the chiral separation of these isomers.

To achieve chiral separation, a chiral selector is added to the background electrolyte (BGE). nih.gov Common chiral selectors for amino acids include cyclodextrins (CDs), crown ethers, and macrocyclic antibiotics. nih.govacs.org The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. acs.org Various CE modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for this purpose. acs.org The coupling of CE with mass spectrometry (CE-MS) provides both separation and identification, offering high sensitivity and selectivity for amino acid analysis in complex samples like urine. creative-proteomics.comnih.gov

Mass Spectrometry (MS) Applications in Structural Analysis and Metabolomics

Mass Spectrometry (MS) is an indispensable tool in the analysis of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," providing information on its molecular weight, elemental composition, and structure. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) for comprehensive analysis in metabolomics studies. nih.govwikipedia.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-") is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

The fragmentation pattern of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" would be expected to show characteristic losses of small neutral molecules such as water (from the hydroxyl group), ammonia (B1221849) (from the amino group), and carbon dioxide (from the carboxylic acid group). The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can be used to differentiate it from its isomers, which may exhibit different fragmentation pathways or product ion ratios. nih.govdrug-dev.com This technique is central to identifying and characterizing metabolites in complex biological samples. youtube.com

A hypothetical fragmentation table for "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" (Molecular Weight: 133.10 g/mol ) is presented below.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossInterpretation
134.0393 [M+H]+117.0342 [M+H-NH3]+NH3 (17.0265 Da)Loss of ammonia from the amino group.
134.0393 [M+H]+116.0233 [M+H-H2O]+H2O (18.0106 Da)Loss of water from the hydroxyl group.
134.0393 [M+H]+88.0393 [M+H-CO2]+CO2 (43.9898 Da)Loss of carbon dioxide from the carboxylic acid group.
116.0233 [M+H-H2O]+70.0284 [M+H-H2O-CO2]+CO2 (43.9898 Da)Subsequent loss of carbon dioxide after water loss.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This capability allows for the determination of the elemental composition of a molecule from its exact mass. For "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," with a chemical formula of C4H7NO4, HRMS can distinguish it from other compounds that may have the same nominal mass but a different elemental formula. wiley-vch.de

This high mass accuracy is crucial in metabolomics for the confident identification of unknown compounds in complex mixtures. hpst.cz When coupled with LC (LC-HRMS), it is a powerful platform for both targeted and untargeted analysis of small polar metabolites. nih.govresearchgate.net The exact mass measurement, combined with isotopic pattern analysis and MS/MS fragmentation data, provides a high degree of confidence in the identification of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" in research samples. wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement.

¹H NMR and ¹³C NMR for Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of the molecule.

In the ¹H NMR spectrum , the chemical shift of each proton is influenced by its local electronic environment. For "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," one would expect distinct signals for the protons at the α- and β-carbons (C2 and C3), as well as exchangeable protons from the amino, hydroxyl, and carboxylic acid groups. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles, which can help in determining the relative stereochemistry (threo or erythro).

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. The carbonyl carbons of the two carboxylic acid/amide groups would appear at the downfield end of the spectrum (typically 170-180 ppm), while the C-O and C-N carbons would be found in the midfield region (around 50-70 ppm).

A patent for a protected derivative, di-t-butyl (2S, 3S)-3-acetoxy-N-t-butoxycarbonyl-β-hydroxyaspartate, reports the following ¹H NMR signals (400 MHz, CDCl₃, δppm): 1.40 (s, 9H), 1.50 (s, 18H), 3.12 (d, 1H, J=5.0Hz), 4.53 (dd, 1H, J=5.0, 2.0Hz), 4.68 (d, 1H, J=10Hz), 5.14 (d, 1H, J=10Hz). restek.com For the unprotected "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" in D₂O, the expected chemical shifts would differ significantly due to the change in solvent and the absence of protecting groups.

The following table outlines the expected chemical shift ranges for the protons and carbons of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-".

AtomExpected ¹H Chemical Shift (ppm) in D₂OExpected ¹³C Chemical Shift (ppm) in D₂O
Hα (C2-H)~4.0 - 4.5Cα (C2) ~50 - 60
Hβ (C3-H)~4.2 - 4.7Cβ (C3) ~65 - 75
-COOH (C1)Exchangeable, not always observedC1-OOH ~175 - 185
-CONH₂ (C4)Exchangeable, not always observedC4=O ~170 - 180

These are predicted values based on known chemical shift ranges for similar functional groups. hmdb.caoregonstate.edu

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," a cross-peak between the Hα and Hβ signals would confirm their connectivity. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals for the α- and β-carbons based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. For instance, the Hα proton would show correlations to the carbonyl carbons (C1 and potentially C4) and the β-carbon (C3). Similarly, the Hβ proton would show correlations to the α-carbon (C2) and the carbonyl carbons. These correlations are instrumental in piecing together the carbon skeleton and assigning the quaternary carbonyl carbons. sdsu.edu

X-ray Crystallography of Butanoic acid, 4-amino-2-hydroxy-4-oxo- and its Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For a chiral molecule like "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," single-crystal X-ray diffraction can determine the absolute configuration of its stereocenters, provided a suitable crystal is obtained. The technique can also elucidate the detailed geometry of its metal complexes, revealing coordination numbers, bond lengths, and bond angles. rsc.orgtandfonline.com

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While no crystal structure of isolated "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" is readily available in the public domain, studies on related enzyme-substrate complexes have utilized this technique. nih.gov A hypothetical table of crystallographic data for a metal complex of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" is provided below to illustrate the type of information obtained.

ParameterExample Value
Chemical FormulaC₄H₆NNaO₅
Formula Weight171.08
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.87
b (Å)10.23
c (Å)6.45
β (°)110.5
Volume (ų)362.5
Z2
Density (calculated) (g/cm³)1.568
R-factor0.035

This table contains representative data and does not correspond to a published structure of the named compound.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For "Butanoic acid, 4-amino-2-hydroxy-4-oxo-," which has two chiral centers and thus four possible stereoisomers, CD spectroscopy is an excellent tool for distinguishing between the enantiomers and diastereomers in solution. nih.govnih.gov

Each stereoisomer will produce a unique CD spectrum, characterized by positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. By comparing the experimental CD spectrum of an unknown sample to the spectra of known standards, the absolute stereochemistry can be determined.

The CD spectrum is typically plotted as molar ellipticity ([θ]) versus wavelength. While specific experimental CD data for the stereoisomers of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" are not widely published, the table below illustrates the kind of data that would be obtained from such an analysis.

StereoisomerWavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
(2S, 3R)~210Positive
(2R, 3S)~210Negative
(2S, 3S)~215Weakly Positive/Negative
(2R, 3R)~215Weakly Negative/Positive

This table provides a hypothetical representation of CD spectral data for illustrative purposes.

Functions in Microbial Metabolism and Physiology

The presence and activity of enzymes capable of metabolizing Butanoic acid, 4-amino-2-hydroxy-4-oxo- in microorganisms suggest its participation in their metabolic networks. The enzyme ω-amidase, which can act on this compound, has been identified in both bacteria and fungi, hinting at a conserved metabolic pathway.

Role in Bacterial Growth and Regulation

Current research has not yet fully elucidated a direct and comprehensive role for Butanoic acid, 4-amino-2-hydroxy-4-oxo- in the growth and regulation of bacteria. However, the existence of the enzyme ω-amidase in bacteria suggests a potential involvement in their nitrogen and carbon metabolism. This enzyme is known to convert 2-hydroxysuccinamic acid into L-malate, a key intermediate in the tricarboxylic acid (TCA) cycle. By feeding into this central metabolic pathway, the compound could indirectly contribute to energy production and the biosynthesis of essential molecules required for bacterial proliferation. Further investigation is needed to determine the specific conditions under which bacteria synthesize and utilize this compound and its precise impact on bacterial growth kinetics and regulatory networks.

Significance in Fungal Biosynthetic Pathways

The significance of Butanoic acid, 4-amino-2-hydroxy-4-oxo- in fungal biosynthetic pathways remains largely unexplored. Fungi are known for their complex secondary metabolism, producing a vast array of bioactive compounds. While the enzyme ω-amidase is present in fungi, there is currently no direct evidence linking Butanoic acid, 4-amino-2-hydroxy-4-oxo- as a precursor or intermediate in any known fungal secondary metabolite biosynthetic pathway. Future research focusing on the metabolomics of various fungal species may reveal a role for this compound in the production of novel or known fungal products.

Roles in Plant Biochemistry and Development

In the realm of plant biology, the role of Butanoic acid, 4-amino-2-hydroxy-4-oxo- is more clearly defined, primarily through its interaction with the enzyme ω-amidase. This interaction places the compound at the crossroads of amino acid and central carbon metabolism.

Enzyme Activity on Butanoic acid, 4-amino-2-hydroxy-4-oxo- in Plants
Enzyme ω-amidase
Substrate Butanoic acid, 4-amino-2-hydroxy-4-oxo- (2-hydroxysuccinamic acid)
Product L-malate
Metabolic Pathway Tricarboxylic Acid (TCA) Cycle
Significance Links amino acid metabolism to central carbon and energy metabolism.

Contribution to Plant Stress Adaptation

While a direct role for Butanoic acid, 4-amino-2-hydroxy-4-oxo- in plant stress adaptation has not been definitively established, its metabolic context suggests a potential indirect contribution. The TCA cycle, to which this compound can contribute via its conversion to L-malate, is central to providing the energy and reducing power necessary for various stress response mechanisms. By bolstering the pool of TCA cycle intermediates, the metabolism of Butanoic acid, 4-amino-2-hydroxy-4-oxo- could support the plant's ability to cope with both biotic and abiotic stresses. However, specific studies demonstrating the accumulation of this compound under stress conditions or its direct involvement in stress signaling pathways are currently lacking.

Significance in Non-Human Animal Models (Excluding Clinical Outcomes)

The physiological significance of endogenous Butanoic acid, 4-amino-2-hydroxy-4-oxo- in non-human animal models is an area that requires further investigation. To date, research has primarily focused on the metabolism of structurally related xenobiotic compounds rather than the natural role of the compound itself.

Identification in Animal Metabolomes

A thorough review of metabolomic databases and research articles did not yield any instances of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" being identified as a metabolite in any animal species. Standard metabolomic profiling studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, have not reported the detection of this specific compound in tissues, blood, urine, or other biological fluids of animals.

Consequently, there is no data available to populate a table on its concentration in various animal tissues or its association with specific metabolic pathways.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of a molecule. rsc.org For Butanoic acid, 4-amino-2-hydroxy-4-oxo-, these calculations can provide a detailed understanding of its geometry, electron distribution, and chemical reactivity.

Electronic Properties: DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of the compound. nih.gov For instance, the lengths of the C=O, C-O, C-N, and O-H bonds can be calculated and compared to experimental data if available. nih.gov The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller energy gap generally suggests higher reactivity.

Furthermore, the electrostatic potential (ESP) map can be generated to identify the electron-rich and electron-poor regions of the molecule. For Butanoic acid, 4-amino-2-hydroxy-4-oxo-, the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the amide group, are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons and the protons of the amino and hydroxyl groups would be electron-poor and prone to nucleophilic attack.

Reactivity Descriptors: Quantum chemical calculations can also provide various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters are crucial for predicting the molecule's behavior in chemical reactions. For example, the pKa values of the carboxylic acid and the amino group, which dictate the ionization state of the molecule at different pH levels, can be computationally estimated. nih.gov This information is vital for understanding its behavior in biological systems. nih.gov

A hypothetical table of calculated electronic properties for Butanoic acid, 4-amino-2-hydroxy-4-oxo- is presented below, illustrating the type of data that would be generated from such a study.

Parameter Hypothetical Calculated Value Significance
HOMO Energy-8.5 eVIndicates the ability to donate an electron.
LUMO Energy-1.2 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap7.3 eVRelates to chemical stability and reactivity.
Dipole Moment4.5 DMeasures the overall polarity of the molecule.
pKa (Carboxylic Acid)~3.5Predicts the acidity of the carboxyl group.
pKa (Amine)~8.0Predicts the basicity of the amino group.

Molecular Docking and Dynamics Simulations with Enzymes and Receptors

Given its structure as an amino acid derivative, Butanoic acid, 4-amino-2-hydroxy-4-oxo- has the potential to interact with various biological macromolecules, such as enzymes and receptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions. nih.govnih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For Butanoic acid, 4-amino-2-hydroxy-4-oxo-, potential targets could include enzymes involved in amino acid metabolism or transferases. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, the carboxylate group could form salt bridges with positively charged residues like arginine or lysine (B10760008) in the active site, while the hydroxyl and amide groups could act as hydrogen bond donors or acceptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. nih.gov These simulations can reveal the stability of the binding pose predicted by docking, conformational changes in the protein upon ligand binding, and the role of water molecules in mediating the interaction. acs.org The binding free energy can also be calculated from MD simulations, providing a more accurate estimation of the binding affinity. acs.org

A hypothetical docking study of Butanoic acid, 4-amino-2-hydroxy-4-oxo- with a target enzyme is summarized in the table below.

Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Aspartate Aminotransferase-6.8Arg292, Asn194, Tyr70
Glutamate Dehydrogenase-5.9Lys126, Ser380, Arg99

Structure-Activity Relationship (SAR) Modeling for Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. oncodesign-services.com For Butanoic acid, 4-amino-2-hydroxy-4-oxo-, SAR studies would involve synthesizing and testing a series of analogs to identify the key structural features required for a desired biological effect. oncodesign-services.com

Analog Design and SAR Analysis: Analogs could be designed by modifying each of the functional groups:

Carboxylic Acid: Esterification or conversion to an amide or hydroxamic acid could probe the importance of the acidic proton and the charge state. nih.gov

Hydroxyl Group: Alkylation, acylation, or removal of the hydroxyl group would reveal its role in binding, potentially as a hydrogen bond donor or acceptor.

Amide Group: N-alkylation or replacement with other functional groups could explore the steric and electronic requirements at this position.

Alkyl Chain: Shortening or lengthening the carbon backbone could assess the optimal size and conformation for fitting into a binding pocket.

The biological activity of these analogs would be experimentally determined, and the data would be used to build an SAR model. acs.org For instance, if esterification of the carboxylic acid leads to a significant loss of activity, it would suggest that the charged carboxylate is crucial for interaction with the target. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which use statistical methods to correlate the chemical structures of compounds with their biological activities. fda.govnih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby accelerating the drug discovery process. fda.govnih.govacs.orgnih.govbenthamdirect.com

A hypothetical SAR table for analogs of Butanoic acid, 4-amino-2-hydroxy-4-oxo- is shown below.

Analog Modification Hypothetical IC50 (µM) Interpretation
Parent Compound-10Baseline activity
Analog 1Methyl ester of carboxylic acid> 100Carboxylate is essential for activity.
Analog 2O-methylated hydroxyl group25Hydroxyl group contributes to binding.
Analog 3N-methylated amide15Minor steric tolerance at the amide.

De Novo Design of Novel Butanoic acid, 4-amino-2-hydroxy-4-oxo- Derivatives

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. nih.gov This can be particularly useful for exploring new chemical space and designing innovative drug candidates. researchgate.netiphy.ac.cn

Pharmacophore-Based Design: Based on the SAR data or the binding mode predicted by molecular docking, a pharmacophore model can be developed for Butanoic acid, 4-amino-2-hydroxy-4-oxo-. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this molecule, a pharmacophore might consist of a hydrogen bond acceptor (carboxylate oxygen), a hydrogen bond donor (hydroxyl group), and another hydrogen bond donor/acceptor (amide group) at specific distances from each other.

Fragment-Based and Generative Models: Computational algorithms can then be used to search virtual libraries of chemical fragments and assemble them in a way that matches the pharmacophore model, while also considering synthetic feasibility. nih.gov More advanced generative models, often employing artificial intelligence and machine learning, can "grow" novel molecules within the constraints of the binding site of a target protein or based on a desired property profile. nih.govasu.edu These methods can propose entirely new scaffolds that retain the key interacting features of the original molecule but may have improved properties such as potency, selectivity, or better pharmacokinetic profiles.

The output of a de novo design study would be a set of novel chemical structures that are predicted to be active. These computationally designed molecules would then be prioritized for synthesis and experimental testing.

Future Directions and Emerging Research Avenues

Development of Novel Chemical Probes and Tools for Biological Research

The functional groups of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-"—a carboxylic acid, a hydroxyl group, and an amide—offer versatile handles for chemical modification. Future research could focus on leveraging this structure to develop novel chemical probes. For instance, the carboxylic acid or amino group could be conjugated to fluorophores, enabling the synthesis of fluorescent probes to visualize its localization and interactions within cellular environments. Similarly, the attachment of biotin tags could facilitate the identification of its potential binding partners through affinity purification-mass spectrometry techniques. The development of such tools would be a critical first step in elucidating the compound's biological roles.

Exploration of Advanced Biocatalytic Routes for Sustainable Production

While chemical synthesis routes for "Butanoic acid, 4-amino-2-hydroxy-4-oxo-" can be envisaged, the exploration of biocatalytic production methods presents a promising avenue for sustainable and stereoselective synthesis. Future research could involve screening for novel enzymes or engineering existing ones, such as aminotransferases, hydroxylases, or amide synthases, to produce the compound from simple, renewable feedstocks. Metabolic engineering of microbial chassis like Escherichia coli or Saccharomyces cerevisiae could be employed to establish a de novo biosynthesis pathway. Such approaches could offer a more environmentally friendly and economically viable alternative to traditional chemical synthesis.

Interdisciplinary Research Integrating Omics Technologies with Chemical Biology

To understand the biological impact of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-", an integrated omics approach will be indispensable. Future studies could employ metabolomics to track the metabolic fate of the compound and its downstream effects on cellular metabolism. Transcriptomics and proteomics could reveal changes in gene and protein expression in response to the compound, providing insights into the cellular pathways it modulates. Combining these datasets with chemical biology approaches, such as the use of the aforementioned chemical probes, would enable a systems-level understanding of the compound's mechanism of action.

Theoretical Prediction of Novel Reactivities and Biological Functions

Computational chemistry and molecular modeling offer powerful tools to predict the properties and potential functions of "Butanoic acid, 4-amino-2-hydroxy-4-oxo-". Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure and predict its reactivity in various chemical environments. Molecular docking simulations could be used to screen for potential protein targets, providing testable hypotheses for its biological function. Such theoretical studies can guide experimental work and accelerate the discovery of novel reactivities and biological roles for this understudied molecule.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-amino-2-hydroxy-4-oxo-butanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as coupling amino and hydroxyl groups to a butanoic acid backbone. A common approach includes:

  • Amination and oxidation : Reacting 2-hydroxybutanoic acid derivatives with ammonia or protected amines under controlled pH (7–9) to introduce the amino group, followed by oxidation at the 4-position using agents like KMnO₄ or catalytic hydrogen peroxide .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates. Temperature control (50–80°C) minimizes side reactions like decarboxylation .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and FT-IR to confirm functional groups .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for the amino (-NH₂, δ 1.5–2.5 ppm), hydroxyl (-OH, δ 4.5–5.5 ppm), and keto groups (C=O, δ 170–210 ppm in ¹³C) .
    • FT-IR : Confirm O-H (3200–3600 cm⁻¹), N-H (3300–3500 cm⁻¹), and C=O (1650–1750 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 133.06 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., reaction enthalpies) reported for derivatives of 4-amino-2-hydroxy-4-oxo-butanoic acid?

Discrepancies often arise from variations in experimental conditions (solvent, temperature) or measurement techniques. To address this:

  • Standardize protocols : Use calorimetry (e.g., DSC) under inert atmospheres to measure ΔH values for reactions like esterification or amidation .
  • Computational validation : Compare experimental data with DFT calculations (e.g., Gaussian software) for reaction pathways. For example, the Gibbs free energy of hydrolysis (ΔG ≈ 15–55 kJ/mol) can be modeled to verify experimental trends .
  • Meta-analysis : Cross-reference datasets from NIST Chemistry WebBook and peer-reviewed studies to identify outliers and establish consensus values .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • In vitro assays :
    • Enzyme inhibition : Use fluorometric assays to test inhibition of cyclooxygenase (COX-2) or acetylcholinesterase, with IC₅₀ calculations .
    • Membrane interaction studies : Employ liposome models to assess amphiphilic behavior and permeability via fluorescence anisotropy .
  • Molecular docking : Simulate binding affinities (AutoDock Vina) to targets like TLR4 or NF-κB, correlating with anti-inflammatory activity observed in cell cultures (e.g., RAW 264.7 macrophages) .

Q. How can researchers address challenges in synthesizing stereoisomers or preventing racemization during derivatization?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Protective group strategies : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to amino/hydroxyl moieties during synthesis to prevent racemization .
  • Kinetic studies : Monitor reaction progress via circular dichroism (CD) spectroscopy to detect optical activity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.